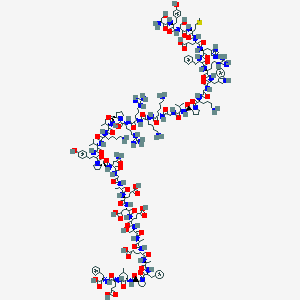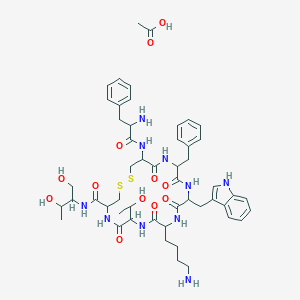
(4-Pyridin-2-yloxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2 .Molecular Structure Analysis
The molecular formula of “(4-Pyridin-2-yloxyphenyl)methanamine” is C12H12N2. It has a cage-like structure similar to adamantane . The InChI key is BXHXBVNRKRXSHM-UHFFFAOYSA-N .Chemical Reactions Analysis
A 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol molecule, a biologically important alkylaminophenol compound, is synthesized by the Petasis reaction . The structural analysis of the molecule is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 184.24 g/mol . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Safety and Hazards
“(4-Pyridin-2-yloxyphenyl)methanamine” is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/clothing/eye protection/face protection, and ensure adequate ventilation .
Properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPKTKSLDRLFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-2,7-diphenyl-1lambda4,8-dithia-2,3-diazabicyclo[3.3.0]octa-1(5),3,6-triene](/img/structure/B344459.png)
![3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-7lambda~4~-[1,2]dithiolo[5,1-e][1,2,3]thiadiazole](/img/structure/B344460.png)







![2-Bromo-4-[(trifluoromethyl)thio]aniline](/img/structure/B344534.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B344553.png)
![2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}benzimidazolyl)-N-(methy lethyl)acetamide](/img/structure/B344555.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-en ylacetamide](/img/structure/B344556.png)
![1-(4-ethylphenyl)-4-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B344557.png)
